molecular formula C14H13N3OS B2922544 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 545372-74-5

2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2922544
CAS No.: 545372-74-5
M. Wt: 271.34
InChI Key: PUGUZEMBITVCIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or with ethyl cyanoacetate at elevated temperatures can yield the desired cyanoacetamide derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano group and thiazole ring play crucial roles in its binding to specific proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-10-3-5-11(6-4-10)12-9-19-14(16-12)17-13(18)7-8-15/h3-6,9H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGUZEMBITVCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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